Cyclohexanone, 4-(4-fluorophenyl)-4-(dimethylamino)-
Description
Cyclohexanone, 4-(4-fluorophenyl)-4-(dimethylamino)-, is a substituted cyclohexanone derivative featuring a fluorophenyl group and a dimethylamino moiety at the 4-position of the cyclohexanone ring.
Properties
Molecular Formula |
C14H18FNO |
|---|---|
Molecular Weight |
235.30 g/mol |
IUPAC Name |
4-(dimethylamino)-4-(4-fluorophenyl)cyclohexan-1-one |
InChI |
InChI=1S/C14H18FNO/c1-16(2)14(9-7-13(17)8-10-14)11-3-5-12(15)6-4-11/h3-6H,7-10H2,1-2H3 |
InChI Key |
ULUPKLLIXIIQRH-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1(CCC(=O)CC1)C2=CC=C(C=C2)F |
Origin of Product |
United States |
Preparation Methods
- Synthetic Routes :
- One common synthetic route involves the Vilsmeier–Haack reaction , where cyclohexanone reacts with N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3) .
- Another method is the Friedel–Crafts acylation , using 4-fluorobenzoyl chloride as the acylating agent.
- Industrial Production :
- Industrial-scale production typically employs the Vilsmeier–Haack reaction due to its efficiency and scalability.
Chemical Reactions Analysis
- Reactions :
- Oxidation : 4’-DMFPC can undergo oxidation using reagents like chromium(VI) oxide (CrO3) to form the corresponding carboxylic acid.
- Reduction : Reduction with sodium borohydride (NaBH4) yields the corresponding alcohol.
- Substitution : The fluorophenyl group can be substituted using various nucleophiles.
- Common Reagents and Conditions :
- Oxidation: CrO3, acetic anhydride, and acetic acid.
- Reduction: NaBH4 in methanol or ethanol.
- Substitution: Alkoxides, amines, or thiols.
- Major Products :
- Oxidation: 4’-DMFPC carboxylic acid.
- Reduction: 4’-DMFPC alcohol.
Scientific Research Applications
Medicinal Applications
Analgesic Properties
Research has indicated that derivatives of cyclohexanone, including 4-(4-fluorophenyl)-4-(dimethylamino)-, exhibit significant analgesic properties. A patent describes a class of 4-amino-4-arylcyclohexanones, which includes this compound, demonstrating effectiveness in relieving pain in both animals and humans. These compounds interfere with nerve transmission pathways, providing a mechanism for their analgesic effects without major physiological side effects .
Narcotic Antagonist Activity
Certain studies have highlighted that specific derivatives of cyclohexanone possess narcotic antagonist activity. For instance, the compound mentioned has been evaluated for its potential to counteract the effects of classical opioids like morphine, which are often limited by side effects such as respiratory depression and tolerance development. The ability to mitigate these side effects while providing pain relief positions cyclohexanone derivatives as promising candidates for pain management therapies .
Chemical Synthesis and Derivatives
Synthesis Methods
The synthesis of cyclohexanone derivatives often involves multi-step organic reactions. For example, the preparation of 4-(4-fluorophenyl)-4-(dimethylamino)-cyclohexanone can be achieved through methods that involve the reaction of cyclohexanone with specific aryl halides under controlled conditions. These synthetic routes are critical for producing compounds with desired pharmacological properties efficiently .
Case Studies
Toxicological Insights
While the pharmacological benefits are significant, it is also essential to consider the toxicological profile of cyclohexanone derivatives. The compound is associated with skin irritation and serious eye damage, necessitating careful handling and further studies to assess its safety profile in clinical settings .
Mechanism of Action
- Targets and Pathways :
- The exact mechanism remains an active area of research.
- Potential targets include receptors, enzymes, or ion channels.
- Pathways may involve signal transduction, gene expression, or metabolic processes.
Comparison with Similar Compounds
4-(4-Chlorophenyl)cyclohexanone
trans-4-(p-Bromophenyl)-4-(dimethylamino)-1-phenylethyl-cyclohexanol
- Structure : Bromophenyl substituent and an additional phenylethyl group.
- Biological Activity : ED₅₀ = 13.4 µg/kg (mouse hot-plate test); Ki = 1.49 nM for μ-opioid receptors .
- Comparison : The fluorophenyl analogue (target compound) exhibits comparable activity (ED₅₀ = 11.5 µg/kg; Ki = 1.37 nM), suggesting fluorine’s electronegativity enhances binding without significant steric hindrance .
Analogues with Modified Amino Groups
4-(Dimethylamino)cyclohexanone
- Structure : Lacks the 4-fluorophenyl group.
- Properties: Molecular weight 141.21 g/mol (C₈H₁₅NO); boiling point 213.3°C .
Compounds with Divergent Backbones
4-Dimethylamino-4’-fluorochalcone
- Structure: Chalcone backbone (C=O linking two aromatic rings) instead of cyclohexanone.
- Synthesis: Derived from 4-fluoroacetophenone and 4-dimethylaminobenzaldehyde under basic conditions .
- Comparison: The chalcone’s planar structure contrasts with the cyclohexanone’s non-planar ring, affecting conformational flexibility and receptor interactions.
Triazole- and Pyrazole-Containing Derivatives
- Examples : Thiazole derivatives with fluorophenyl and triazole groups (e.g., compounds 4 and 5 in ) .
Data Table: Comparative Analysis of Key Compounds
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | ED₅₀ (µg/kg) | Ki (nM) | Key Structural Features |
|---|---|---|---|---|---|
| Target: 4-(4-Fluorophenyl)-4-(dimethylamino)-cyclohexanone | Not explicit | ~265 (estimated) | 11.5 | 1.37 | 4-Fluorophenyl, dimethylamino |
| trans-4-(p-Bromophenyl)-analogue | C₂₁H₂₅BrNO | 402.34 | 13.4 | 1.49 | Bromophenyl, phenylethyl group |
| 4-(4-Chlorophenyl)cyclohexanone | C₁₂H₁₃ClO | 208.68 | N/A | N/A | Chlorophenyl |
| 4-(Dimethylamino)cyclohexanone | C₈H₁₅NO | 141.21 | N/A | N/A | No aryl substituent |
Research Findings and Implications
Opioid Receptor Affinity : Fluorophenyl and bromophenyl derivatives exhibit nearly identical μ-opioid receptor binding (Ki ~1.4 nM), indicating halogen choice (F vs. Br) minimally impacts affinity but may influence pharmacokinetics .
Synthetic Flexibility: The dimethylamino group enhances electronic effects, stabilizing intermediates in Claisen rearrangements and other synthetic pathways .
Biological Activity: Chalcone derivatives (e.g., 4-Dimethylamino-4’-fluorochalcone) show divergent activity profiles due to backbone rigidity, underscoring the cyclohexanone scaffold’s importance in opioid activity .
Solubility Considerations: While direct solubility data for the target compound is lacking, 4-(dimethylamino)benzoic acid (a related compound) shows low solubility in hydrocarbons but high solubility in polar aprotic solvents like DMF , suggesting similar trends for the target molecule.
Biological Activity
Cyclohexanone, 4-(4-fluorophenyl)-4-(dimethylamino)-, also known as 4-(Dimethylamino)-4-(3-fluorophenyl)cyclohexan-1-one, is a compound of significant interest in medicinal chemistry and biological research. This article explores its biological activity, focusing on its mechanisms of action, applications in drug development, and relevant research findings.
Chemical Structure and Properties
The compound features a cyclohexanone backbone with a dimethylamino group and a fluorophenyl substituent. Its structural formula can be represented as follows:
This configuration allows for various interactions with biological macromolecules, influencing its pharmacological properties.
The biological activity of cyclohexanone derivatives is primarily attributed to their ability to interact with specific molecular targets. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the fluorophenyl group engages in π-π stacking and hydrophobic interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to diverse biological effects such as:
- Antimicrobial Activity : Demonstrated effectiveness against various bacterial strains.
- Anticancer Properties : Potential to inhibit growth in cancer cell lines.
- Neurological Effects : Investigated for potential applications in treating neurological disorders.
Antimicrobial Activity
Research has shown that cyclohexanone derivatives exhibit varying degrees of antimicrobial activity. For instance, studies indicate that certain derivatives possess potent activity against Gram-negative bacteria with minimum inhibitory concentration (MIC) values comparable to established antibiotics like amoxicillin. A detailed summary of antibacterial activities is presented in the following table:
| Compound | Target Bacteria | MIC (µg/mL) |
|---|---|---|
| C01 | E. coli | 15.63 |
| C02 | S. aureus | 15.63 |
| C03 | B. subtilis | 31.25 |
These results highlight the potential of cyclohexanone derivatives as leads for developing new antibacterial agents.
Anticancer Activity
The compound has also been evaluated for its anticancer properties. In vitro studies using human cancer cell lines have shown that it can induce apoptosis and inhibit cell proliferation. The following table summarizes the growth inhibitory effects observed:
| Compound | Cell Line | GI50 (µM) |
|---|---|---|
| C01 | HCT116 | 2.6 |
| C02 | MCF7 | 1.8 |
| C03 | HeLa | 3.5 |
These findings suggest that cyclohexanone derivatives could be promising candidates for cancer therapy.
Case Studies
- Study on Antimicrobial Resistance : A recent study evaluated the effectiveness of cyclohexanone derivatives against antibiotic-resistant strains of E. cloacae. The results indicated that some derivatives maintained significant antibacterial activity despite resistance mechanisms present in the bacteria .
- Anticancer Research : Another investigation focused on the antiproliferative effects of cyclohexanone derivatives on colorectal cancer cells (HCT116). The study revealed that specific modifications to the structure enhanced selectivity for cancer cells over normal cells .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
